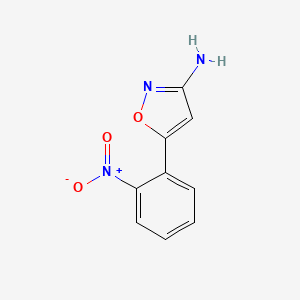
3-(2-Bromophenyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-2H-chromen-2-one typically involves the condensation of 2-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Bromophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a suitable catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The chromen-2-one core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Catalysts such as iron(III) bromide or aluminum chloride are commonly used.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products:
Electrophilic Aromatic Substitution: Substituted phenyl derivatives.
Nucleophilic Substitution: Amino or thiol derivatives.
Oxidation and Reduction: Quinones or dihydrochromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The biological activity of 3-(2-Bromophenyl)-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromophenyl)-2H-chromen-2-one can be compared with other chromen-2-one derivatives such as:
3-(4-Chlorophenyl)-2H-chromen-2-one: Similar structure but with a chlorine atom instead of bromine, showing different reactivity and biological activity.
3-(2-Fluorophenyl)-2H-chromen-2-one: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets.
3-(2-Iodophenyl)-2H-chromen-2-one: The presence of iodine can enhance the compound’s ability to undergo certain types of chemical reactions, such as cross-coupling reactions.
The uniqueness of this compound lies in its specific reactivity and biological activity, which can be fine-tuned by modifying the substituents on the phenyl ring or the chromen-2-one core.
Eigenschaften
Molekularformel |
C15H9BrO2 |
|---|---|
Molekulargewicht |
301.13 g/mol |
IUPAC-Name |
3-(2-bromophenyl)chromen-2-one |
InChI |
InChI=1S/C15H9BrO2/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9H |
InChI-Schlüssel |
BIIWEACSFWUWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


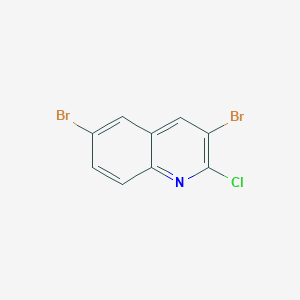

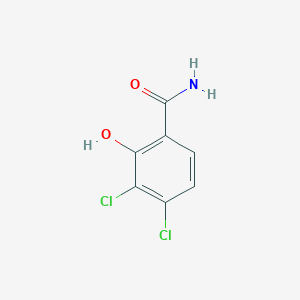
![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)
![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)

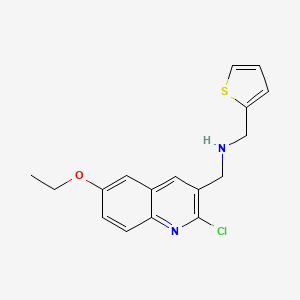
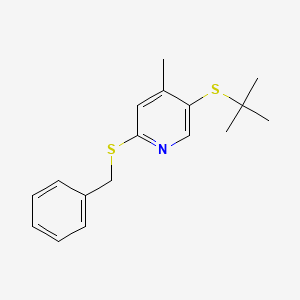

![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propan-2-ol](/img/structure/B15228788.png)


